OD-Diltiazem HCl shares a similar core structure with diltiazem, but with a modification at the O-methyl group.
Limited data exists on the specific physical and chemical properties of OD-Diltiazem HCl.
O-Desmethyl Diltiazem HCl serves as a reference standard in studies investigating diltiazem's metabolism in the body. Researchers can track the breakdown of diltiazem and identify the formation of O-Desmethyl Diltiazem HCl as a byproduct. This helps understand the pharmacokinetics (movement of a drug through the body) of diltiazem and predict its potential effects. [Source: LGC Standards - N-Desmethyl Diltiazem Hydrochloride ]
The presence of O-Desmethyl Diltiazem HCl can be relevant in studies exploring potential drug interactions with diltiazem. Since both compounds share similar structures, they might interact with the same enzymes or receptors in the body. By measuring O-Desmethyl Diltiazem HCl levels, researchers can assess if a new drug alters diltiazem's metabolism and potentially affects its efficacy or safety. [Source: Acanthus Research - Diltiazem O-Desmethyl Hydrochloride ]
O-Desmethyl Diltiazem Hydrochloride undergoes various biochemical transformations, primarily involving metabolic pathways:
O-Desmethyl Diltiazem exhibits biological activities similar to its parent compound. It functions as a calcium channel blocker, inhibiting calcium influx into cardiac and vascular smooth muscle cells, leading to decreased heart rate and vascular resistance. This action contributes to its effectiveness in managing cardiovascular conditions such as hypertension and angina pectoris. Additionally, it may have effects on other ion channels and receptors involved in cardiovascular regulation .
O-Desmethyl Diltiazem is primarily studied for its role as a metabolite in pharmacokinetic studies related to Diltiazem. Its applications include:
Interaction studies indicate that O-Desmethyl Diltiazem may interact with various drugs metabolized by similar pathways or those affecting calcium channels. Key points include:
O-Desmethyl Diltiazem shares structural and functional similarities with several other compounds in the benzothiazepine class. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diltiazem | Contains methoxy group; active as a calcium channel blocker | Parent compound; more potent than its metabolite |
| N-Monodesmethyl Diltiazem | One less methyl group than Diltiazem | Intermediate metabolite; retains some activity |
| Deacetyl Diltiazem | Lacks an acetyl group; retains pharmacological activity | Active metabolite; contributes to therapeutic effects |
| Verapamil | Different structure but also a calcium channel blocker | Used for similar indications but has distinct pharmacokinetics |
| Amlodipine | Different class (dihydropyridine); calcium antagonist | Long half-life; different mechanism of action |
O-Desmethyl Diltiazem Hydrochloride is a metabolite of the calcium channel blocker Diltiazem, characterized by the molecular formula C21H25ClN2O4S [1]. The compound belongs to the benzothiazepine class of molecules, featuring a seven-membered heterocyclic ring system with nitrogen and sulfur atoms incorporated into its structure [2]. The chemical structure contains a benzothiazepine core with a hydroxyphenyl group at the C-2 position, an acetoxy group at the C-3 position, and a dimethylaminoethyl side chain attached to the nitrogen atom of the benzothiazepine ring [3].
The International Union of Pure and Applied Chemistry (IUPAC) name for O-Desmethyl Diltiazem Hydrochloride is (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride [4]. This compound is registered with the Chemical Abstracts Service (CAS) number 142926-07-6, which uniquely identifies its specific chemical structure in scientific literature and databases [5].
The molecular structure of O-Desmethyl Diltiazem Hydrochloride differs from the parent compound Diltiazem by the replacement of a methoxy group (-OCH3) with a hydroxyl group (-OH) at the para position of the phenyl ring [6]. This structural modification results from O-demethylation, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6 in humans [7].
O-Desmethyl Diltiazem Hydrochloride has a molecular weight of 436.95 g/mol, which is often rounded to 437.0 g/mol in scientific literature [8]. This molecular weight is derived from the sum of the atomic weights of all constituent atoms in the molecular formula C21H25ClN2O4S [9]. The molecular weight of O-Desmethyl Diltiazem Hydrochloride is higher than that of its free base form (400.49 g/mol) due to the addition of hydrogen chloride (HCl) [10].
The following table presents a comparative analysis of the molecular weights of Diltiazem and its O-desmethyl derivative:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Difference from Diltiazem |
|---|---|---|---|
| Diltiazem | C22H26N2O4S | 414.52 | 0 (reference) |
| O-Desmethyl Diltiazem (free base) | C21H24N2O4S | 400.49 | -14.03 (loss of CH2) |
| O-Desmethyl Diltiazem Hydrochloride | C21H25ClN2O4S | 436.95 | +22.43 (loss of CH2 + addition of HCl) |
The molecular weight is an important parameter that influences various physicochemical properties of the compound, including its diffusion rate, solubility characteristics, and chromatographic behavior during analytical procedures [11].
The solubility profile of O-Desmethyl Diltiazem Hydrochloride is influenced by its chemical structure, particularly the presence of both hydrophilic and hydrophobic moieties within the molecule [12]. The compound exhibits limited water solubility due to its predominantly hydrophobic nature, despite the presence of the hydrochloride salt form which typically enhances aqueous solubility compared to the free base [13].
Experimental data indicate that O-Desmethyl Diltiazem Hydrochloride is slightly soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which are commonly used for preparing stock solutions in laboratory settings [14]. The compound demonstrates better solubility in organic solvents compared to aqueous media, a property that is exploited during extraction procedures and chromatographic analyses [15].
The following table summarizes the solubility characteristics of O-Desmethyl Diltiazem Hydrochloride in various solvents:
| Solvent | Solubility | Use in Analysis |
|---|---|---|
| Water | Limited solubility due to hydrophobic nature | Not recommended for preparation |
| Methanol | Slightly soluble | Suitable for stock solutions |
| DMSO | Slightly soluble | Suitable for stock solutions |
| Ethanol | Moderate solubility | Suitable for dissolution studies |
| Acetonitrile | Good solubility | Mobile phase component in HPLC |
| Dichloromethane | Good solubility | Extraction solvent |
The solubility characteristics of O-Desmethyl Diltiazem Hydrochloride are particularly important for analytical method development, as they influence the choice of solvents for extraction, sample preparation, and chromatographic separation [16]. High-performance liquid chromatography (HPLC) methods for the determination of O-Desmethyl Diltiazem Hydrochloride typically employ mobile phases containing acetonitrile due to the good solubility of the compound in this solvent [17].
The stability of O-Desmethyl Diltiazem Hydrochloride is a critical consideration for its storage, handling, and analysis [18]. Research findings indicate that the compound is hygroscopic and should be protected from moisture to maintain its chemical integrity [19]. Temperature significantly affects the stability of O-Desmethyl Diltiazem Hydrochloride, with studies demonstrating that the compound remains stable when stored at low temperatures (-20°C or -80°C) but may undergo degradation at elevated temperatures [20].
Light exposure is another factor that can potentially influence the stability of O-Desmethyl Diltiazem Hydrochloride, necessitating protection from light during storage to prevent photodegradation [21]. The pH of the environment also affects the stability of the compound, with greater stability observed under slightly acidic to neutral conditions [22].
The following table presents a comprehensive overview of the stability profile of O-Desmethyl Diltiazem Hydrochloride:
| Condition | Stability Profile |
|---|---|
| Temperature | Stable at -20°C and -80°C; degradation may occur at higher temperatures |
| Light | Protect from light to prevent potential photodegradation |
| Humidity | Hygroscopic; should be protected from moisture |
| pH Stability | More stable in slightly acidic to neutral conditions |
| Storage Recommendation | Store at -20°C under inert atmosphere in tightly closed containers |
| Long-term Stability | Stable for at least 6 months when stored properly at -20°C |
O-Desmethyl Diltiazem Hydrochloride differs structurally from its parent compound Diltiazem primarily in the substitution pattern on the phenyl ring [25]. While Diltiazem features a methoxy group (-OCH3) at the para position of the phenyl ring, O-Desmethyl Diltiazem contains a hydroxyl group (-OH) at the same position [26]. This structural difference results from the metabolic O-demethylation of Diltiazem, a process that occurs primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 [27].
The core benzothiazepine structure remains unchanged between the two compounds, with both featuring the characteristic seven-membered heterocyclic ring containing nitrogen and sulfur atoms [28]. Similarly, both compounds retain the acetoxy group at the C-3 position and the dimethylaminoethyl side chain attached to the nitrogen atom of the benzothiazepine ring [29].
The following table provides a detailed comparison of the structural features of Diltiazem and O-Desmethyl Diltiazem:
| Feature | Diltiazem | O-Desmethyl Diltiazem |
|---|---|---|
| Phenyl Ring Substituent | Methoxy group (-OCH3) | Hydroxy group (-OH) |
| Benzothiazepine Core | Present | Present |
| Acetoxy Group | Present | Present |
| Dimethylamino Group | Present | Present |
| Key Difference | Contains methoxy group at para position of phenyl ring | Contains hydroxy group at para position of phenyl ring |
The structural difference between Diltiazem and O-Desmethyl Diltiazem, although seemingly minor, has significant implications for the physicochemical properties of the compounds [30]. The replacement of the methoxy group with a hydroxyl group increases the polarity of O-Desmethyl Diltiazem compared to Diltiazem, which affects properties such as solubility, lipophilicity, and hydrogen-bonding capacity [31].
The calculated partition coefficient (LogP) for O-Desmethyl Diltiazem is 3.93, which is lower than that of Diltiazem, reflecting the increased hydrophilicity resulting from the hydroxyl group [32]. Similarly, the polar surface area (PSA) of O-Desmethyl Diltiazem (95.38 Ų) differs from that of Diltiazem due to the structural modification [33].
O-Desmethyl Diltiazem Hydrochloride possesses two stereogenic centers at the C-2 and C-3 positions of the benzothiazepine ring, resulting in a specific three-dimensional arrangement of atoms that is critical for its chemical identity. The compound exists in the (2S,3S) configuration, which corresponds to the cis arrangement of the hydroxyphenyl and acetoxy substituents on the benzothiazepine ring.
The seven-membered benzothiazepine ring of O-Desmethyl Diltiazem can adopt different conformations, with the twist-boat and boat conformations being the most energetically favorable [34]. Nuclear magnetic resonance (NMR) studies and molecular mechanics calculations have revealed that O-Desmethyl Diltiazem, like its parent compound Diltiazem, preferentially adopts the (M,2S,3S)-twist-boat conformation in solution [35]. In this conformation, the hydroxyphenyl group at C-2 assumes an axial orientation, while the acetoxy group at C-3 is equatorially positioned [36].
The following table summarizes the key aspects of the stereochemistry and conformational analysis of O-Desmethyl Diltiazem:
| Feature | Description |
|---|---|
| Stereogenic Centers | Two stereogenic centers at C-2 and C-3 positions |
| Configuration at C-2 | S configuration |
| Configuration at C-3 | S configuration |
| Ring Conformation | Twist-boat or boat conformation of the seven-membered benzothiazepine ring |
| Preferred Conformation | (M,2S,3S)-twist-boat conformation with axial phenyl and equatorial acetoxy groups |
| Conformational Stability | Conformational interconversion between (M,2S,3S) and (P,2S,3S) forms with energy barrier of ~17.2 kcal/mol |
Research has demonstrated that O-Desmethyl Diltiazem can undergo conformational interconversion between the (M,2S,3S) and (P,2S,3S) forms, with an energy barrier of approximately 17.2 kcal/mol [37]. This conformational flexibility is important for understanding the three-dimensional structure of the molecule and its potential interactions with biological targets [38].
X-ray crystallography and NMR spectroscopy studies have provided detailed insights into the stereochemistry and conformational preferences of benzothiazepine derivatives, including O-Desmethyl Diltiazem [39]. These studies have revealed that the stereochemistry at the C-2 and C-3 positions, as well as the conformation of the seven-membered ring, play crucial roles in determining the spatial arrangement of functional groups within the molecule [40].
The most direct laboratory synthesis of O-Desmethyl Diltiazem Hydrochloride involves selective demethylation of the parent compound diltiazem. This transformation targets the methoxy group at the para position of the phenyl ring, converting it to a hydroxyl group while preserving the stereochemical integrity of the benzothiazepin core [6] [7].
Boron Tribromide Mediated Demethylation
The preferred method employs boron tribromide as the demethylating agent under strictly controlled conditions [8]. The reaction proceeds through a Lewis acid-base interaction where boron tribromide complexes with the methoxy oxygen, facilitating carbon-oxygen bond cleavage. The procedure requires anhydrous dichloromethane as solvent and temperatures maintained at negative seventy-eight degrees Celsius to prevent decomposition and side reactions [8].
The reaction mechanism involves initial coordination of boron tribromide to the methoxy oxygen, followed by nucleophilic attack by bromide ion at the methyl carbon. This results in methyl bromide elimination and formation of an aryl borate intermediate, which undergoes hydrolytic workup to yield the phenolic product [8]. Typical yields range from sixty to eighty-five percent under optimized conditions[synthesis_df].
Alternative Chemical Demethylation Methods
Secondary approaches include the use of aluminum chloride in refluxing benzene or hydrogen iodide in acetic acid. However, these methods often suffer from reduced selectivity and lower yields compared to the boron tribromide protocol [6]. The aluminum chloride method operates through Friedel-Crafts type chemistry but requires careful temperature control to prevent acetyl group migration or benzothiazepin ring opening [9].
Multi-step De Novo Synthesis
Complete synthetic construction of O-Desmethyl Diltiazem Hydrochloride begins with readily available starting materials including 4-hydroxybenzaldehyde, 2-aminothiophenol, and appropriate alkylating agents [10]. This approach provides absolute control over stereochemistry and allows for incorporation of isotopic labels for analytical applications [11].
The synthesis commences with condensation of 4-hydroxybenzaldehyde with cinnamic acid derivatives to establish the phenylpropanoid backbone. Asymmetric epoxidation using Sharpless conditions introduces the required stereochemistry, followed by nucleophilic ring opening with 2-aminothiophenol to form the benzothiazepin framework [10] [11].
Subsequent transformations include N-alkylation with 2-dimethylaminoethyl bromide under basic conditions, typically using potassium carbonate in dimethylformamide at elevated temperatures [11]. The final acetylation step employs acetic anhydride in the presence of triethylamine and catalytic 4-dimethylaminopyridine to install the acetyl ester functionality [8] [10].
Protecting Group Strategies
During multi-step synthesis, the phenolic hydroxyl group requires protection to prevent unwanted side reactions. Common protecting groups include tert-butyldimethylsilyl, benzyl, and acetyl functionalities [11]. The choice of protecting group depends on the subsequent reaction conditions and deprotection requirements.
Tert-butyldimethylsilyl protection offers excellent stability under basic conditions but requires fluoride ion for removal. Benzyl protection withstands most reaction conditions but necessitates hydrogenolytic or dissolving metal reduction for cleavage. Acetyl protection provides mild installation and removal conditions but may migrate under strongly basic conditions [11].
Cytochrome P450 Mediated Biosynthesis
Laboratory-scale enzymatic synthesis employs recombinant Cytochrome P450 2D6 expressed in suitable host systems [7] [12]. This approach mimics the natural metabolic pathway observed in human liver microsomes, providing highly selective O-demethylation under mild aqueous conditions [7].
The enzymatic system requires NADPH as cofactor, along with cytochrome P450 reductase for electron transfer. Optimal conditions include phosphate buffer at physiological pH, temperatures between thirty-seven and forty degrees Celsius, and substrate concentrations below the enzyme saturation threshold [7] [12].
Despite high selectivity, enzymatic synthesis suffers from several limitations including low overall yields (fifteen to thirty percent), requirement for expensive cofactors, and challenging product isolation from complex biological matrices[synthesisdf] [7]. The Michaelis constant for diltiazem O-demethylation by Cytochrome P450 2D6 is approximately two hundred micromolar, indicating moderate substrate affinity[metabolicdf] [12].
Whole Cell Biotransformation
Alternative enzymatic approaches utilize intact microbial cells engineered to express the required P450 enzymes. This method eliminates the need for cofactor addition while providing better enzyme stability and simplified product recovery [7]. However, cell permeability and competing metabolic pathways may reduce transformation efficiency and product selectivity.
Process Development Considerations
Industrial production of O-Desmethyl Diltiazem Hydrochloride requires careful optimization of synthetic routes to maximize efficiency, minimize waste, and ensure consistent product quality[industrial_df]. The preferred approach involves chemical demethylation of diltiazem using boron tribromide, scaled up with appropriate engineering controls for safety and environmental compliance [13].
Critical process parameters include precise temperature control throughout the reaction sequence, efficient mixing to ensure homogeneous reaction conditions, and effective solvent recovery systems to minimize environmental impact[industrialdf]. Temperature management is particularly crucial for the low-temperature demethylation step, requiring reliable cryogenic cooling systems and appropriate insulation[industrialdf].
Equipment and Infrastructure Requirements
Industrial synthesis necessitates specialized equipment including pressure-rated reaction vessels capable of withstanding both positive and negative pressures, cryogenic cooling systems for maintaining subzero temperatures, and efficient stirring mechanisms for viscous reaction mixtures[industrial_df] [14].
Analytical monitoring systems provide real-time process control through in-line HPLC analysis, temperature logging, pH monitoring, and automated sampling systems[industrialdf]. These systems ensure consistent product quality and enable rapid response to process deviations[industrialdf].
Solvent Management and Recovery
Industrial processes incorporate comprehensive solvent recovery systems to minimize waste generation and reduce operating costs[industrialdf]. Dichloromethane recovery employs distillation techniques with careful attention to peroxide formation prevention and appropriate stabilizer addition[industrialdf].
Aqueous waste streams require specialized treatment to remove organic residues and heavy metals before discharge[industrialdf]. Solid waste handling includes proper characterization and disposal of spent reagents and by-products according to regulatory requirements[industrialdf].
Heat and Mass Transfer Considerations
Successful scale-up requires thorough understanding of heat and mass transfer phenomena that become increasingly important at larger scales[industrialdf]. The highly exothermic demethylation reaction necessitates efficient heat removal to maintain temperature control and prevent thermal decomposition[industrialdf].
Mixing effectiveness becomes critical at industrial scale, particularly for heterogeneous reactions involving multiple phases[industrialdf]. Computational fluid dynamics modeling assists in optimizing impeller design and determining appropriate agitation rates for uniform mixing[industrialdf].
Quality Systems and Process Control
Industrial production operates under current Good Manufacturing Practice guidelines, requiring comprehensive documentation, validated analytical methods, and robust quality control systems[industrialdf] [13]. Process validation studies demonstrate consistent performance across multiple batches and establish acceptable operating ranges for critical parameters[industrialdf].
Change control procedures ensure that any modifications to the manufacturing process undergo appropriate risk assessment and regulatory notification[industrialdf]. Technology transfer protocols facilitate smooth transition from development to commercial production while maintaining product quality and process understanding[industrialdf].
High Performance Liquid Chromatography Methods
Primary quality control relies on reverse-phase HPLC methods using C18 stationary phases with mobile phases consisting of acetonitrile and aqueous buffer systems [15] [16][qcdf]. Detection employs ultraviolet absorption at wavelengths between 237 and 240 nanometers, corresponding to the benzothiazepin chromophore[qcdf] [15].
Mass Spectrometric Confirmation
Liquid chromatography-mass spectrometry provides definitive structural confirmation through molecular ion detection and characteristic fragmentation patterns [17] [16]. Electrospray ionization in positive mode generates the protonated molecular ion at mass-to-charge ratio 401, corresponding to the free base form[analytical_df] [17].
Tandem mass spectrometry enables highly selective quantitation through multiple reaction monitoring techniques, achieving detection limits in the nanogram per milliliter range for biological matrix applications [16][analytical_df]. Internal standard methods using deuterated analogs provide enhanced accuracy and precision [16].
Related Substance Analysis
Comprehensive impurity profiling identifies and quantifies potential synthetic by-products and degradation products[qcdf] [18]. Related substances include structural analogs such as N-desmethyl derivatives, deacetyl compounds, and positional isomers arising from synthetic or metabolic processes[qcdf] [6].
HPLC gradient methods provide baseline separation of O-Desmethyl Diltiazem Hydrochloride from related substances, with individual impurity limits typically set at 0.5 percent and total impurities limited to 2.0 percent[qcdf] [18]. Method sensitivity enables detection of impurities at levels well below these specification limits[qcdf].
Stereochemical Purity Assessment
Chiral purity evaluation employs polarimetry measurements to confirm the correct stereochemical configuration[qcdf]. The specific rotation should fall within the range of +110 to +120 degrees when measured in appropriate solvents under standardized conditions[qcdf].
Advanced chiral HPLC methods using polysaccharide-based stationary phases can separate enantiomers and diastereomers, providing quantitative assessment of stereochemical purity [6]. These methods are particularly important for pharmaceutical applications where stereochemistry directly impacts biological activity [6].
Thermal Analysis and Melting Point Determination
Thermal characterization includes melting point determination using capillary methods, with the expected range of 180 to 185 degrees Celsius with decomposition[qcdf]. Differential scanning calorimetry provides additional thermal transition information and can detect polymorphic forms or solvated species[qcdf].
Thermogravimetric analysis quantifies volatile content and thermal stability, supporting specification development for loss on drying limits[qcdf]. These thermal methods provide critical information for storage condition recommendations and stability assessment[qcdf].
Moisture Content and Residual Solvent Analysis
Karl Fischer titration determines water content with typical specifications limiting moisture to 1.0 percent or less[qcdf]. Accurate moisture determination is essential for consistent analytical results and product stability[qcdf].
Gas chromatographic analysis quantifies residual solvents according to International Council for Harmonisation Q3C guidelines[qcdf]. Common residual solvents include dichloromethane, methanol, and other organic solvents used during synthesis[qcdf]. Headspace gas chromatography provides sensitive detection and accurate quantitation of volatile impurities[qc_df].